molecular formula C19H19ClN2O5S B2931285 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide CAS No. 796981-91-4

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2931285
CAS RN: 796981-91-4
M. Wt: 422.88
InChI Key: VWSDCPSGOMKNDV-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions, and the pyrrolidine ring might participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups (like the sulfonyl group) could influence the compound’s solubility in different solvents .

Scientific Research Applications

Pharmacological Characterization of Kappa-Opioid Receptors Antagonists

Research on kappa-opioid receptor (KOR) antagonists, such as PF-04455242, offers insights into the potential therapeutic applications for depression and addiction disorders. These compounds show high affinity for KORs and exhibit selectivity over other opioid receptors, suggesting their role in modulating mood and stress responses without the typical opioid-related side effects (Grimwood et al., 2011).

Ring Halogenation Techniques in Organic Synthesis

The study by Bovonsombat and Mcnelis (1993) explores the halogenation of polyalkylbenzenes, contributing to the field of organic synthesis by providing methods to introduce halogen atoms into complex organic molecules. This research supports the development of novel compounds with potential applications in medicinal chemistry and materials science (Bovonsombat & Mcnelis, 1993).

Investigation of Antimycobacterial Compounds

Nawrot et al. (2020) designed and synthesized a series of N-pyridinylbenzamides to evaluate their antimycobacterial activity. This research contributes to the search for new treatments against tuberculosis by exploring the structure-activity relationships of these compounds. Their findings highlight the potential of certain N-pyridinylbenzamides as effective antimycobacterial agents (Nawrot et al., 2020).

Development of Novel Anticancer Compounds

The synthesis and evaluation of Pd(II) and Pt(II) complexes with N,N-donor benzimidazole ligands demonstrate the potential of these complexes as anticancer agents. The study by Ghani and Mansour (2011) provides valuable insights into the design of metal-based drugs, contributing to the development of new therapeutic options for cancer treatment (Ghani & Mansour, 2011).

Electrochemical Sensing Applications

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a nanocomposite-modified electrode for the determination of glutathione and piroxicam. This research highlights the application of novel nanomaterials in biosensing, offering advancements in the detection and quantification of biomolecules and pharmaceuticals (Karimi-Maleh et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Handling guidelines for similar compounds typically involve using appropriate personal protective equipment and following standard laboratory safety procedures .

Future Directions

The future research directions for a compound like this could involve further studies to explore its chemical reactivity, biological activity, and potential applications. This could include testing the compound in biological assays, studying its mechanism of action, and optimizing its properties through chemical modifications .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c20-15-5-4-14(10-18(15)28(24,25)22-7-1-2-8-22)19(23)21-11-13-3-6-16-17(9-13)27-12-26-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDCPSGOMKNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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